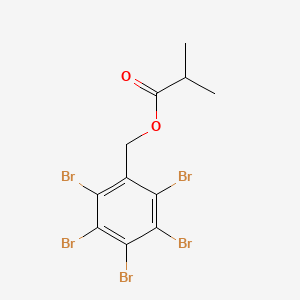
1-Aminohex-5-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminohex-5-en-3-ol is an organic compound with the molecular formula C6H13NO It is a versatile molecule featuring both an amino group and a hydroxyl group, making it a valuable intermediate in various chemical syntheses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminohex-5-en-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-(but-3-en-1-yl)oxirane with ammonium hydroxide in acetonitrile at elevated temperatures. The reaction mixture is heated to 120°C for one hour, resulting in a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, are applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminohex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted amines or amides.
Applications De Recherche Scientifique
1-Aminohex-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Aminohex-5-en-3-ol involves its functional groups interacting with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the hydroxyl group can engage in hydrogen bonding and act as a nucleophile. These interactions enable the compound to participate in diverse biochemical pathways and reactions .
Comparaison Avec Des Composés Similaires
Hex-5-en-3-ol: Similar structure but lacks the amino group, making it less versatile in certain reactions.
1-Aminohex-3-en-2-ol: Another isomer with different positioning of functional groups, leading to varied reactivity and applications.
Uniqueness: 1-Aminohex-5-en-3-ol’s unique combination of an amino group, hydroxyl group, and a double bond provides it with distinct reactivity and versatility compared to its similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
194094-88-7 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1-aminohex-5-en-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(8)4-5-7/h2,6,8H,1,3-5,7H2 |
Clé InChI |
JHRHOJSZAUBHLY-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


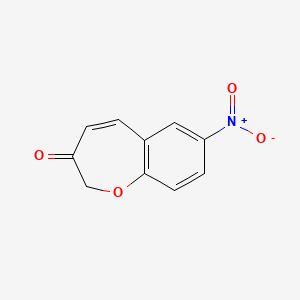
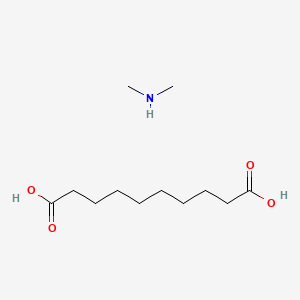
![2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-](/img/structure/B15165661.png)
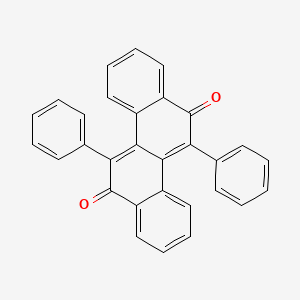
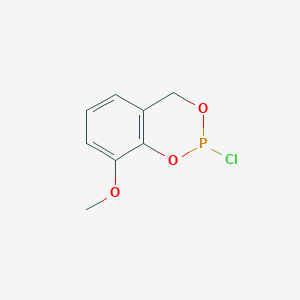
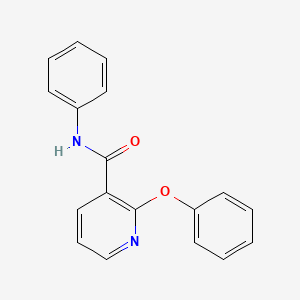
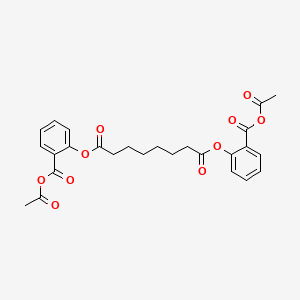
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
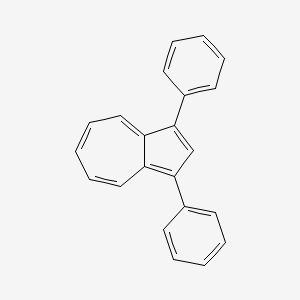
![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)
